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Compound of Interest

Compound Name: 4-Bromoanisole

Cat. No.: B123540 Get Quote

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromoanisole. It is

intended for researchers, scientists, and professionals in drug development who utilize these

analytical techniques for structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectra of 4-bromoanisole.

Table 1: ¹H NMR Spectral Data for 4-Bromoanisole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.38 Doublet 2H Ar-H (ortho to -Br)

~6.80 Doublet 2H Ar-H (ortho to -OCH₃)

~3.77 Singlet 3H -OCH₃

Table 2: ¹³C NMR Spectral Data for 4-Bromoanisole
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Chemical Shift (δ) ppm Assignment

~158.7 Ar-C (-OCH₃)

~132.2 Ar-C-H (ortho to -Br)

~115.8 Ar-C-H (ortho to -OCH₃)

~112.8 Ar-C (-Br)

~55.4 -OCH₃

Table 3: Key IR Absorption Bands for 4-Bromoanisole

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3030 Medium Aromatic C-H Stretch[1]

2950 - 2850 Medium-Strong Alkyl C-H Stretch (-OCH₃)[2]

1500 - 1700 Medium-Strong Aromatic C=C Bending[1]

~1245 Strong Aryl-O Stretch (asymmetric)

~1035 Strong Aryl-O Stretch (symmetric)

860 - 680 Strong
Aromatic C-H Bending (para-

substitution)[1]

Table 4: Mass Spectrometry Data for 4-bromoanisole
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m/z Relative Intensity Assignment

186/188 High Molecular Ion [M]⁺ and [M+2]⁺

171/173 Medium [M - CH₃]⁺

143/145 Low [M - CH₃ - CO]⁺

107 High [M - Br]⁺

78 Medium [C₆H₄]⁺

63 Medium [C₅H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These represent

typical procedures for the analysis of a liquid organic compound like 4-bromoanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-bromoanisole (5-10 mg) is prepared in a deuterated solvent (typically 0.7-1.0

mL of CDCl₃) and transferred to an NMR tube.[3] The spectrum is acquired on a 300 or 400

MHz NMR spectrometer. For ¹H NMR, the spectral width is set from approximately -2 to 12

ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm. Tetramethylsilane (TMS) is

used as an internal standard (0 ppm). Data is processed using appropriate software, including

Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample like 4-bromoanisole, the IR spectrum is typically recorded using an

Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly

onto the ATR crystal (e.g., diamond or germanium).[4][5] Alternatively, a thin film of the liquid

can be placed between two salt plates (NaCl or KBr) and mounted in the spectrometer's

sample holder.[6] The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of 4-bromoanisole in a volatile organic solvent (e.g., dichloromethane or

methanol) is prepared.[7] A small volume (typically 1 µL) of the solution is injected into the GC-

MS system. The gas chromatograph is equipped with a capillary column (e.g., 5% phenyl

polysiloxane) and helium is used as the carrier gas.[8] The oven temperature is programmed to

ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure

separation of any impurities. The mass spectrometer is operated in electron ionization (EI)

mode at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-

300 amu.

Spectral Interpretation and Visualization
The following sections detail the interpretation of the spectral data and include diagrams to

illustrate the logical relationships in the structural elucidation of 4-bromoanisole.

¹H NMR Spectrum Interpretation
The ¹H NMR spectrum of 4-bromoanisole is characteristic of a para-substituted benzene ring.

[9][10] The presence of two distinct doublets in the aromatic region (around 7.38 and 6.80 ppm)

indicates two sets of chemically non-equivalent aromatic protons. The integration of 2H for

each doublet confirms this assignment. The protons ortho to the bromine atom are deshielded

and appear further downfield, while the protons ortho to the electron-donating methoxy group

are shielded and appear more upfield. The singlet at approximately 3.77 ppm with an

integration of 3H is characteristic of the methoxy group protons.

4-Bromoanisole Structure

Aromatic Protons
(Ha, Hb)

Methoxy Protons
(Hc)

Ha (ortho to Br)
~7.38 ppm, Doublet, 2H

Hb (ortho to OCH3)
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~3.77 ppm, Singlet, 3H

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b123540?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.mdpi.com/1420-3049/27/23/8217
https://www.mdpi.com/1420-3049/27/23/8217
https://www.benchchem.com/product/b123540?utm_src=pdf-body
https://www.benchchem.com/product/b123540?utm_src=pdf-body
https://fiveable.me/key-terms/organic-chem/para-substituted-benzene
https://moodle.tau.ac.il/2023/pluginfile.php/213748/mod_imscp/content/1/wiki_content/12871_NMR-Spectroscopy-of-Benzene-Derivatives.html
https://www.benchchem.com/product/b123540?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR peak assignments for 4-bromoanisole.

¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum shows four signals in the aromatic region, consistent with the symmetry

of a para-substituted benzene ring where there are four unique carbon environments.[11] The

carbon attached to the electronegative oxygen of the methoxy group is the most deshielded

(158.7 ppm). The carbon attached to the bromine atom appears at around 112.8 ppm. The two

sets of aromatic CH carbons are observed at 132.2 ppm and 115.8 ppm. The signal at 55.4

ppm is characteristic of the methoxy carbon.

4-Bromoanisole Structure
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¹³C NMR peak assignments for 4-bromoanisole.

IR Spectrum Interpretation
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The IR spectrum of 4-bromoanisole displays several characteristic absorption bands that

confirm its structure. The aromatic C-H stretching vibrations are observed around 3030 cm⁻¹.

[12][13] The C-H stretching of the methyl group appears in the 2950-2850 cm⁻¹ region.[2] The

presence of strong absorptions in the 1500-1700 cm⁻¹ range is indicative of the aromatic C=C

ring stretching.[1] The strong bands at approximately 1245 cm⁻¹ and 1035 cm⁻¹ are

characteristic of the asymmetric and symmetric aryl-O-C stretching of the methoxy group,

respectively. The out-of-plane C-H bending vibration in the 860-680 cm⁻¹ region is indicative of

para-substitution on the benzene ring.[1]

4-Bromoanisole Functional Groups
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Correlation of IR bands to 4-bromoanisole's functional groups.

Mass Spectrum Interpretation
The mass spectrum of 4-bromoanisole shows a characteristic molecular ion peak cluster at

m/z 186 and 188 with an approximate 1:1 ratio, which is indicative of the presence of a single

bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[14] The fragmentation

pattern is consistent with the structure.
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Proposed fragmentation pathway of 4-bromoanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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